R-Licarbazepine
R-Licarbazepine
(R)-10-Monohydroxy-10,11-dihydro Carbamazepine is the metabolite of Oxcarbazepine (OXC) and Eslicarbazepine acetate, (BIA 2-093, ESL), novel central nervous system drugs. ee=98% [α]d=-193 (C=1, pyridine)
Brand Name:
Vulcanchem
CAS No.:
104746-03-4
VCID:
VC0195699
InChI:
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1
SMILES:
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Molecular Formula:
C15H14N2O2
Molecular Weight:
254.28 g/mol
R-Licarbazepine
CAS No.: 104746-03-4
Impurities
VCID: VC0195699
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
Purity: > 95%
CAS No. | 104746-03-4 |
---|---|
Product Name | R-Licarbazepine |
Molecular Formula | C15H14N2O2 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | (5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Standard InChI | InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1 |
Standard InChIKey | BMPDWHIDQYTSHX-CQSZACIVSA-N |
Isomeric SMILES | C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O |
SMILES | C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O |
Canonical SMILES | C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O |
Appearance | White to Off-White Solid |
Melting Point | 186-188°C |
Description | (R)-10-Monohydroxy-10,11-dihydro Carbamazepine is the metabolite of Oxcarbazepine (OXC) and Eslicarbazepine acetate, (BIA 2-093, ESL), novel central nervous system drugs. ee=98% [α]d=-193 (C=1, pyridine) |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (10R)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide; R-(-)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide; (R)-Licarbazepine; CGP 13698; |
PubChem Compound | 9816485 |
Last Modified | Nov 11 2021 |
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